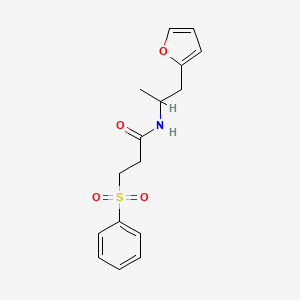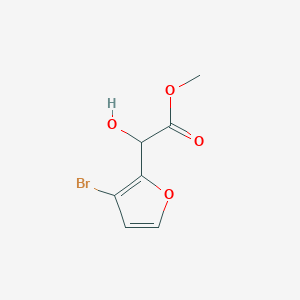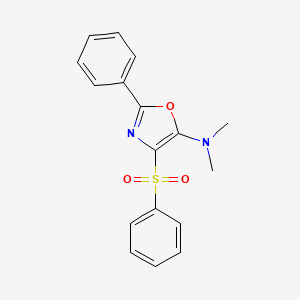![molecular formula C16H23N3O2 B2410481 1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide CAS No. 743439-58-9](/img/structure/B2410481.png)
1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Discovery of Inhibitors
1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide and related compounds have been explored as potential inhibitors in various contexts. For instance, a study by Thalji et al. (2013) discusses the identification of 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These inhibitors were found to be significant for their potency and selectivity, highlighting the importance of the triazine heterocycle in the compound's efficacy (Thalji et al., 2013).
Synthesis and Labeling
The compound's derivatives have been synthesized for various research applications, including the labeling of molecules. Shevchenko et al. (2006) describe the synthesis of tritium-labeled BIBN 4096, a derivative of this compound, for use in migraine treatment research. This process involved selective tritiation, demonstrating the compound's adaptability in research contexts (Shevchenko et al., 2006).
Potential Anti-HIV Applications
A study by Tamazyan et al. (2007) explored the potential of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a related compound, as an anti-HIV agent. This research highlighted its potential utility in inhibiting HIV-1 reverse transcriptase (Tamazyan et al., 2007).
Anti-Cancer Research
In the field of cancer research, compounds related to this compound have been synthesized and tested for their anti-cancer properties. Kambappa et al. (2017) synthesized derivatives and tested their efficacy in inhibiting angiogenesis, a crucial process in tumor growth. These derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).
properties
IUPAC Name |
1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-2-4-13(5-3-12)10-18-15(20)11-19-8-6-14(7-9-19)16(17)21/h2-5,14H,6-11H2,1H3,(H2,17,21)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWXOLSVJGOJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2410398.png)
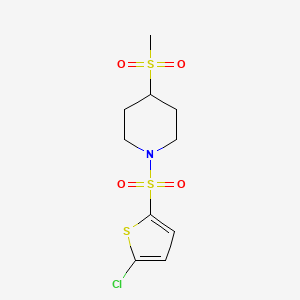
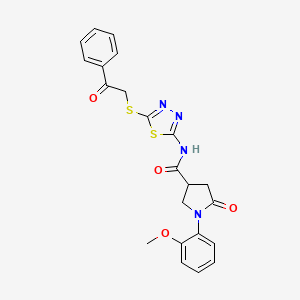
![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

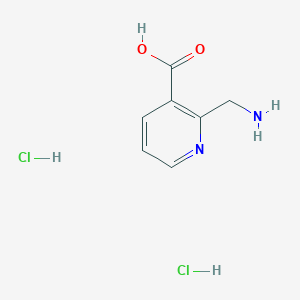
![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)
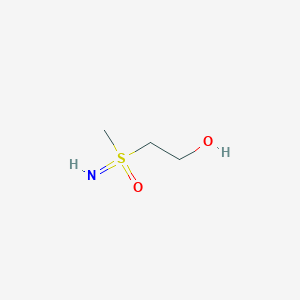

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)
